3-Quinolin-8-ylacrylic acid 3-Quinolin-8-ylacrylic acid
Brand Name: Vulcanchem
CAS No.: 754190-58-4
VCID: VC7097694
InChI: InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+
SMILES: C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2
Molecular Formula: C12H9NO2
Molecular Weight: 199.209

3-Quinolin-8-ylacrylic acid

CAS No.: 754190-58-4

Cat. No.: VC7097694

Molecular Formula: C12H9NO2

Molecular Weight: 199.209

* For research use only. Not for human or veterinary use.

3-Quinolin-8-ylacrylic acid - 754190-58-4

Specification

CAS No. 754190-58-4
Molecular Formula C12H9NO2
Molecular Weight 199.209
IUPAC Name (E)-3-quinolin-8-ylprop-2-enoic acid
Standard InChI InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+
Standard InChI Key JIEIJAGBFCDWPA-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 8-position with an acrylic acid group. The acrylic acid moiety adopts an (E)-configuration, as confirmed by IUPAC nomenclature and stereochemical analysis . The planar quinoline system and the conjugated double bond in the acrylic acid group contribute to its electronic properties, enabling π-π stacking interactions and metal coordination capabilities.

Table 1: Structural and Nomenclatural Data

PropertyValue
IUPAC Name(2E)-3-(8-Quinolinyl)prop-2-enoic acid
Molecular FormulaC₁₂H₉NO₂
CAS Number77377-27-6
Synonyms3-(8-Quinolinyl)acrylic acid; (E)-3-(quinolin-8-yl)acrylic acid; 2-Propenal,3-(6-quinolinyl)-,(2E)

Stereochemical Considerations

The (E)-configuration of the acrylic acid substituent ensures optimal conjugation between the quinoline ring and the carboxylic acid group. This spatial arrangement influences reactivity, as demonstrated in studies where the compound acts as a bidentate ligand in metal-organic frameworks .

Physicochemical Properties

Thermal and Physical Characteristics

3-Quinolin-8-ylacrylic acid exhibits notable thermal stability, with a boiling point of 408.022°C at 760 mmHg and a flash point of 200.565°C . Its density (1.307 g/cm³) and refractive index (1.712) reflect the compound’s compact aromatic system and polar functional groups.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight199.205 g/mol
Density1.307 g/cm³
Boiling Point408.022°C
Flash Point200.565°C
LogP2.332
PSA (Polar Surface Area)50.19 Ų

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the quinoline aromatic protons resonate between δ 7.11–7.52 ppm, while the acrylic acid protons appear as a triplet at δ 4.42–4.49 ppm (NCH₂) and δ 2.63–2.67 ppm (CH₂CO) . The carboxylic acid proton is observed as a broad singlet near δ 10.12 ppm in DMSO-d₆ .

Synthesis and Reactivity

Historical Synthetic Routes

Early synthetic approaches, such as those reported by Gall and Erlenmeyer in 1955, involved condensation reactions between quinoline-8-carbaldehyde and malonic acid derivatives under acidic conditions . These methods typically yielded moderate quantities of the target compound with purification challenges due to byproduct formation.

Reactivity Profile

The compound participates in three primary reaction types:

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Ru, Pd) through the quinoline nitrogen and carboxylic oxygen .

  • Esterification: Forms methyl or ethyl esters under standard Fischer conditions.

  • Conjugate Addition: Undergoes Michael addition with nucleophiles at the α,β-unsaturated carbonyl system.

Applications and Derivatives

Coordination Complexes

3-Quinolin-8-ylacrylic acid’s bifunctional coordination capacity enables the formation of stable metal complexes. For instance, ruthenium complexes incorporating this ligand have shown promise in catalytic transfer hydrogenation reactions .

Pharmaceutical Intermediate

While direct biological activity data remain limited, structural analogs demonstrate antimicrobial and anticancer properties. The compound serves as a precursor for:

  • Hydrazide derivatives (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide) via reaction with hydrazine hydrate .

  • Heterocyclic fused systems (e.g., 1,3,4-oxadiazoles) through cyclocondensation reactions .

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